N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfur-linked acetamide side chain and a 2-chlorobenzyl substituent. Thieno-pyrimidine scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . This compound’s core structure features a 3-methyl-4-oxo group and a 7-phenyl substituent, which likely influence its electronic properties and binding affinity.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-26-21(28)20-19(16(12-29-20)14-7-3-2-4-8-14)25-22(26)30-13-18(27)24-11-15-9-5-6-10-17(15)23/h2-10,12H,11,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXSTHXQKPYJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate starting materials under specific conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the thieno[3,2-d]pyrimidine intermediate with a chlorophenyl reagent, often under conditions that promote electrophilic substitution.
Attachment of the acetamide moiety: The final step involves the reaction of the intermediate with an acetamide derivative, typically under conditions that facilitate nucleophilic substitution.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, the chlorophenyl group can be substituted with other functional groups using appropriate nucleophiles.
Scientific Research Applications
Structural Information
- Molecular Formula : C22H18ClN3O2S2
- Molecular Weight : 455.99 g/mol
- IUPAC Name : N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- SMILES Notation : CN(C1=O)C(SCC(NCc(cccc2)c2Cl)=O)=Nc2c1scc2-c1ccccc1
- LogP : 4.663 (indicating hydrophobicity)
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 7 |
| Polar Surface Area | 48.775 Ų |
| Water Solubility (LogSw) | -4.82 |
| Acid Dissociation Constant (pKa) | 13.51 |
Anticancer Activity
F847-0013 has been included in various screening libraries aimed at identifying potential anticancer agents. Its structure suggests that it may interact with specific protein kinases involved in cancer cell proliferation and survival, making it a candidate for further investigation in oncology research .
Inhibition of Protein Kinases
The compound is part of a library that focuses on protein kinase inhibitors, which are crucial in the regulation of many cellular processes. Inhibitors of these kinases can lead to therapeutic advancements in treating diseases such as cancer and inflammatory disorders .
Neuroprotective Effects
Research indicates that compounds similar to F847-0013 exhibit neuroprotective properties. This suggests its potential use in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis .
Screening Results
Preliminary screening results have shown that F847-0013 demonstrates promising activity against various cancer cell lines. Specific assays have indicated that it may inhibit cell growth and induce apoptosis, warranting further exploration in vivo .
Structure-Activity Relationship (SAR)
Studies focusing on the SAR of thieno[3,2-d]pyrimidine derivatives have highlighted the importance of substituents on the phenyl rings for enhancing biological activity. Modifications to the chlorine substituent or the methyl group may optimize efficacy against targeted kinases .
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations :
- The 7-phenyl group in the target compound may enhance π-π stacking compared to 7-(4-methylphenyl) in , which introduces steric bulk.
Acetamide Side Chain Modifications
The acetamide moiety’s substitution pattern affects solubility and hydrogen-bonding capacity:
Key Observations :
Crystallographic and Conformational Differences
Crystal structure analyses reveal critical conformational variations:
- The target compound’s pyrimidine and benzene rings are inclined at 67.84° in its 2-chlorophenyl analog (ARARUI), compared to 42.25° in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide .
- The folded conformation stabilized by intramolecular N–H⋯N hydrogen bonding in ARARUI suggests enhanced rigidity, which may influence binding kinetics .
Physicochemical and Pharmacological Properties
- Lipophilicity: The 3-methyl-4-oxo group in the thieno-pyrimidine core likely reduces polarity, improving membrane permeability .
- Metabolic Stability : Compounds with trifluoromethyl groups (e.g., ) exhibit prolonged half-lives due to resistance to oxidative metabolism.
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving nucleophilic substitution of thiols with chloroacetamides under basic conditions.
Biological Activity
N-[(2-chlorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
IUPAC Name: N-[(2-chlorophenyl)methyl]-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Molecular Formula: C22H18ClN3O2S2
CAS Number: 1040635-73-1
This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
The biological activity of N-[(2-chlorophenyl)methyl]-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind effectively to these targets, leading to inhibition or modulation of various biological pathways.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar scaffolds have shown significant antibacterial and antimycobacterial activities against various strains. The structure–activity relationship (SAR) indicates that the presence of specific substituents on the thieno[3,2-d]pyrimidine ring can enhance antimicrobial potency.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Broad-spectrum antibacterial | 0.91 μM against E. coli |
| B | Antimycobacterial | Not specified |
| C | Antibacterial against S. aureus | Not specified |
The presence of electron-withdrawing groups on the phenyl ring has been shown to increase the efficacy of these compounds .
Anticancer Activity
Recent research has also explored the anticancer potential of thieno[3,2-d]pyrimidine derivatives. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Screening for Anticancer Activity
A notable study involved screening a library of compounds for their ability to inhibit cancer cell growth in multicellular spheroids. N-[(2-chlorophenyl)methyl]-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide was identified as a promising candidate due to its significant cytotoxic effects on cancer cell lines . The results indicated that this compound could serve as a lead for further development in cancer therapeutics.
Toxicity Assessment
Toxicity studies are crucial in evaluating the safety profile of new compounds. Initial assessments indicated that N-[(2-chlorophenyl)methyl]-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide exhibited low toxicity at concentrations up to 200 µmol/L in hemolytic assays . This suggests a favorable therapeutic window for further exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
